![molecular formula C18H21Cl2NO2 B1385644 N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline CAS No. 1040685-16-2](/img/structure/B1385644.png)

N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline

Overview

Description

“Butanoic acid, 4-[(2,4-dichlorophenoxy)butyl]-” is also known as “2,4-DB butyl ester”. It has the molecular formula C14H18Cl2O3 and a molecular weight of 305.197 .

Molecular Structure Analysis

The molecular structure of “Butanoic acid, 4-[(2,4-dichlorophenoxy)butyl]-” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is IXXKVXJYFVAQBI-UHFFFAOYSA-N .Chemical Reactions Analysis

Esters like “Butanoic acid, 4-[(2,4-dichlorophenoxy)butyl]-” react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis

“Butanoic acid, 4-[(2,4-dichlorophenoxy)butyl]-” is a clear colorless to light brown liquid . It is insoluble in water .Scientific Research Applications

Synthesis and Characterization

- Co(II) and Fe(II) phthalocyanines substituted with 4-[2-(2,3-dichlorophenoxy)ethoxy] were successfully synthesized, and their structural characterization was performed using various spectroscopic methods. These compounds demonstrated catalytic activity in the aerobic oxidation of phenolic compounds, transforming them into less harmful products with high conversion and yield. Computational studies of 4-[2-(2,3-dichlorophenoxy)ethoxy]phthalonitrile were also conducted as part of the research (Saka, Uzun, & Caglar, 2016).

Analytical Chemistry

- A method for determining chlorophenoxy acid herbicides and their esters in soil was developed, involving HPLC analysis after ultrasonic extraction. This procedure was effective for analyzing herbicides in both ester and acid forms, indicating its potential for environmental monitoring and analysis (Rosales-Conrado et al., 2002).

Organic Syntheses

- The synthesis of 3-Ethoxy-4-n-decyloxy-anilionmethylene-malonic was achieved with an overall yield of 89.2%. The synthesis route involved condensation and etherification, offering benefits like accelerated reaction speed, increased conversion, and reduced use of organic solvents. This synthesis method is suitable for large-scale production due to its simplicity and efficiency (Li Zhi-hua, 2013).

Biological Studies

- A study on 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline revealed its strong antioxidant activity and antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's toxicity was also evaluated, showcasing its biological relevance and potential medicinal applications (Khotimah et al., 2018).

Safety and Hazards

properties

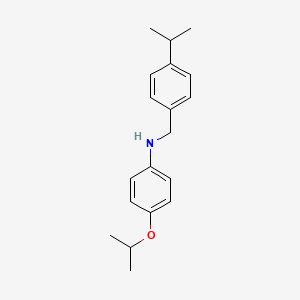

IUPAC Name |

N-[4-(2,4-dichlorophenoxy)butyl]-3-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2NO2/c1-2-22-16-7-5-6-15(13-16)21-10-3-4-11-23-18-9-8-14(19)12-17(18)20/h5-9,12-13,21H,2-4,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBXDIHIBTYDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NCCCCOC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)

![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)

![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)

![N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385568.png)

![4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385570.png)

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline](/img/structure/B1385571.png)

![3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385572.png)

![3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385573.png)

![N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385575.png)

![3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385576.png)

![2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385580.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385584.png)